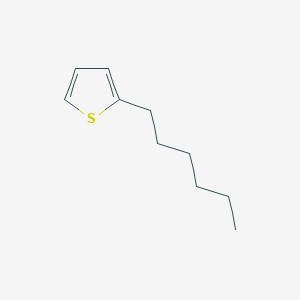

2-Hexylthiophene

Overview

Description

2-Hexylthiophene is an organic compound with the molecular formula C10H16S. It is a derivative of thiophene, where a hexyl group is attached to the second carbon of the thiophene ring. This compound is known for its aromatic properties and is used in various scientific and industrial applications due to its unique chemical structure and properties .

Mechanism of Action

Target of Action

2-Hexylthiophene is a small organic compound with the molecular formula C10H16S . It is primarily used in the synthesis of polymers and other organic compounds . .

Mode of Action

It is primarily used in chemical synthesis rather than as a bioactive compound .

Biochemical Pathways

This is likely due to its primary use as a chemical reagent rather than a bioactive molecule .

Result of Action

It is primarily used in the synthesis of polymers and other organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hexylthiophene can be synthesized through several methods. One common approach involves the reaction of thiophene with hexyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like dimethylformamide (DMF). Another method involves the use of Grignard reagents, where hexylmagnesium bromide reacts with thiophene to form this compound .

Industrial Production Methods: Industrial production of this compound often involves catalytic processes. Nickel and palladium-based catalytic systems are frequently used for the polymerization of thiophene derivatives. These methods provide high yields and regioregularity, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-Hexylthiophene undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions typically occur under acidic or basic conditions.

Reduction: Reduction reactions often involve the use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiol derivatives .

Scientific Research Applications

2-Hexylthiophene has a wide range of applications in scientific research:

Biology: In biological research, this compound derivatives are studied for their potential antimicrobial and anticancer properties.

Medicine: The compound is explored for its use in drug delivery systems and as a component in pharmaceutical formulations.

Comparison with Similar Compounds

- 3-Hexylthiophene

- 2-Pentylthiophene

- 2-Octylthiophene

These compounds are often used in similar applications but may exhibit different properties based on their structural variations .

Properties

IUPAC Name |

2-hexylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16S/c1-2-3-4-5-7-10-8-6-9-11-10/h6,8-9H,2-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZVHYFUVMQIGGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50172120 | |

| Record name | 2-Hexylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to pale yellow liquid; Meat-like aroma | |

| Record name | 2-Hexylthiophene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1742/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

229.00 to 230.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Hexylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032329 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in most organic solvents; Insoluble in water, Soluble (in ethanol) | |

| Record name | 2-Hexylthiophene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1742/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.930-0.938 (20°) | |

| Record name | 2-Hexylthiophene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1742/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

18794-77-9 | |

| Record name | 2-Hexylthiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18794-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hexylthiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018794779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hexylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hexylthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.693 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HEXYLTHIOPHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82479467Q1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Hexylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032329 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

41.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Hexylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032329 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the basic structural characteristics of 2-hexylthiophene?

A1: this compound (C10H16S) is an organic compound with a molecular weight of 168.3 g/mol. Its structure comprises a thiophene ring with a hexyl chain attached at the 2-position. While specific spectroscopic data is not extensively discussed in the provided papers, its structure points towards characteristic peaks in NMR and IR spectra associated with both the aromatic thiophene and alkyl chain moieties.

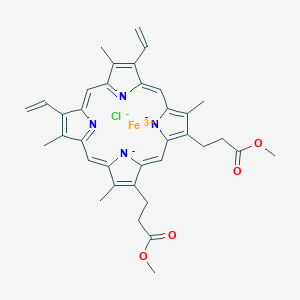

Q2: How does the incorporation of this compound units into larger molecules impact their optical properties?

A2: Research indicates that the addition of this compound can significantly impact the optical properties of molecules, particularly those used in organic solar cells. For instance, integrating this compound units into zinc porphyrin dyes resulted in a redshift in their absorption spectra, effectively broadening their spectral response range. [] This modification enhanced light absorption and improved charge separation within the dye molecule. [] Similarly, attaching this compound to alizarin-based dyes resulted in favorable HOMO/LUMO energy level alignments, beneficial for electron injection into semiconductors like TiO2. [, ]

Q3: Can you elaborate on the role of this compound in enhancing π–π interactions within molecular structures?

A3: Studies on functionalized tetrathienoanthracene (TTA) have shed light on the contribution of this compound in bolstering π–π interactions. When TTA was modified with this compound, the resulting structure exhibited a more pronounced slipped π-stack arrangement in the solid state compared to unmodified TTA. [] This tighter packing, along with the extended π-conjugated framework provided by the this compound, led to a higher number of π–π interactions within the material. []

Q4: How does the presence of this compound affect the charge transport properties in anthracene derivatives?

A4: Theoretical studies employing density functional theory (DFT) on anthracene derivatives revealed that incorporating this compound can influence their charge transport characteristics. Notably, a derivative containing this compound (DHTAnt) demonstrated electron-transporting capabilities with an estimated electron mobility of 0.12 cm2·V-1·s-1. [] This finding highlights the potential of this compound in designing materials for organic electronic applications. []

Q5: How does the position of this compound substitution on a ligand affect its performance in dye-sensitized solar cells?

A5: Research on ruthenium sensitizers with modified terpyridine ligands revealed the importance of this compound positioning. When attached at the 5-position of the terpyridine, the sensitizer (TUS-35) showed a decrease in the molar absorption coefficient at the crucial metal-to-ligand charge transfer (MLCT) band. [] Conversely, placing it at the 4-position (TUS-36) maintained the MLCT band intensity while still influencing the absorption spectrum. [] These findings underscore the need for precise structural engineering when incorporating this compound to fine-tune optoelectronic properties.

Q6: Are there any examples of this compound being used in the development of resistive random-access memory (RRAM)?

A6: Indeed, this compound has been explored in creating donor-σ-acceptor (D-σ-A) molecules for RRAM applications. Researchers synthesized molecules incorporating this compound units within a larger conjugated framework, achieving low-voltage operation in flash-type memory devices. [] This example demonstrates the potential of this compound-containing molecules in next-generation memory technologies.

Q7: Has this compound been investigated for biological activities, and if so, what are the findings?

A7: Interestingly, this compound has been identified as a constituent of essential oils derived from Albizziae julibrissin barks. [] These oils exhibited noteworthy acaricidal activities against dust mites (Dermatophagoides farina, D. pteronyssinus) and a storage mite (Tyrophagus putrescentiae). [] This discovery hints at the potential of this compound as a naturally-occurring acaricide.

Q8: What are the potential applications of this compound in surface functionalization?

A8: The ability of this compound to modify surface properties has been demonstrated through its use in preparing self-assembled monolayers (SAMs). One study successfully synthesized a triethoxysilane precursor containing a this compound unit, enabling the formation of SAMs on SiO2 substrates. [] These SAMs were then utilized to fabricate ultrathin film transistors with improved performance compared to devices without the this compound-containing SAM. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![DISODIUM 1-AMINO-9,10-DIHYDRO-9,10-DIOXO-4-[[4-[[2-(SULFONATOOXY)ETHYL]SULFONYL]PHENYL]AMINO]ANTHRACENE-2-SULFONATE](/img/structure/B90716.png)